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molecular formula C11H10F2O3 B8442088 2-(4,6-Difluoro-1-hydroxy-1-indanyl)acetic acid

2-(4,6-Difluoro-1-hydroxy-1-indanyl)acetic acid

Cat. No. B8442088
M. Wt: 228.19 g/mol
InChI Key: XWDIVFUROPUBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872118

Procedure details

A mixture of ethyl 2-(4,6-difluoro-1-hydroxy-1-indanyl)acetate (12.0 g 0.047 mol) and 1.0N sodium hydroxide (48 mL, 0.048 mol, Universal Scientific Supply Co.) in ethanol (75 mL) was stirred for 18 h at ambient temperature. The reaction mixture was concentrated in vacuo, diluted with water and washed with diethyl ether. The aqueous phase was neutralized with 1.0N hydrochloric acid (48 mL, 0.048 mol, Universal Scientific Supply Co.) and extracted with diethyl ether. The diethyl ether extract was dried over sodium sulfate, filtered and concentrated in vacuo to give a quantitative yield of crude 2-(4,6-difluoro-1-hydroxy-1-indanyl)acetic acid. This material was used immediately without further purification.
Name
ethyl 2-(4,6-difluoro-1-hydroxy-1-indanyl)acetate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2([CH2:13][C:14]([O:16]CC)=[O:15])[OH:12].[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2([CH2:13][C:14]([OH:16])=[O:15])[OH:12] |f:1.2|

Inputs

Step One
Name
ethyl 2-(4,6-difluoro-1-hydroxy-1-indanyl)acetate
Quantity
12 g
Type
reactant
Smiles
FC1=C2CCC(C2=CC(=C1)F)(O)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
) and extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCC(C2=CC(=C1)F)(O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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